N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine

Lipophilicity Drug-likeness Membrane permeability

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-30-9; molecular formula C₁₀H₁₂N₄S; MW 220.29 g/mol) is a synthetic small-molecule benzothiazole-guanidine conjugate belonging to the broader class of 2-guanidinobenzothiazoles. The compound features a bicyclic 5,6-dimethyl-1,3-benzothiazole core linked at the 2-position to a guanidine moiety, yielding a planar heteroaromatic scaffold with four H-bond donors and four H-bond acceptors.

Molecular Formula C10H12N4S
Molecular Weight 220.3 g/mol
CAS No. 1379811-30-9
Cat. No. B1401920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine
CAS1379811-30-9
Molecular FormulaC10H12N4S
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N=C(N)N
InChIInChI=1S/C10H12N4S/c1-5-3-7-8(4-6(5)2)15-10(13-7)14-9(11)12/h3-4H,1-2H3,(H4,11,12,13,14)
InChIKeyKCQKCUSLNFSIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-30-9): Procurement-Relevant Identity and Physicochemical Profile


N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-30-9; molecular formula C₁₀H₁₂N₄S; MW 220.29 g/mol) is a synthetic small-molecule benzothiazole-guanidine conjugate belonging to the broader class of 2-guanidinobenzothiazoles . The compound features a bicyclic 5,6-dimethyl-1,3-benzothiazole core linked at the 2-position to a guanidine moiety, yielding a planar heteroaromatic scaffold with four H-bond donors and four H-bond acceptors . It is listed in the ChemSpider database (CSID 28943111) with computationally predicted physicochemical properties generated via the ACD/Labs Percepta Platform, and is commercially supplied by Fluorochem Ltd (Product Code F372791) as a research-grade chemical with GHS07 hazard classification . The compound is catalogued under multiple synonymous names including 1-(5,6-dimethylbenzo[d]thiazol-2-yl)guanidine and 2-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine, and is offered at a purity specification of 97% (0.97) by certain vendors .

Why N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)guanidine Cannot Be Substituted by Generic 2-Guanidinobenzothiazoles: The Critical Role of 5,6-Dimethyl Substitution


The benzothiazole-guanidine scaffold is exquisitely sensitive to aromatic ring substitution patterns, which directly modulate both molecular recognition and physicochemical properties. In the seminal study by Karle et al. (2012), a series of substituted benzothiazole guanidines were designed and synthesized following fragment-based screening against thrombin; the authors explicitly investigated whether substitution at the 4-position is tolerated and synthesized the 4-methyl derivative compound 7 to address this question, demonstrating that even a single methyl group positional change alters binding interactions [1]. The 5,6-dimethyl substitution present in the target compound (CAS 1379811-30-9) introduces increased lipophilicity (ACD/LogP 2.01) and steric bulk relative to the unsubstituted 2-guanidinobenzothiazole (CAS 2582-07-2; MW 192.24; C₈H₈N₄S), which has no methyl groups, a smaller molecular footprint, and is expected to exhibit different passive membrane permeability and protein-binding characteristics across the S1 pocket of serine proteases [2]. Class-level structure-activity relationship (SAR) evidence from Bhat and Belagali (2016, 2017) further demonstrates that aryl substitution on the guanidine nitrogen as well as benzothiazole ring substitution profoundly modulate both antimicrobial potency (MIC range: 0.78–25 μg/mL across different microorganisms) and antioxidant capacity (DPPH and ABTS assays) within the benzothiazole guanidine series [3]. Simply interchanging any unsubstituted or differently substituted 2-guanidinobenzothiazole for the 5,6-dimethyl variant would therefore introduce uncontrolled variables in binding affinity, selectivity, solubility, and metabolic stability—rendering generic substitution scientifically invalid without explicit experimental re-validation. The quantitative evidence below substantiates these differentiation dimensions.

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)guanidine Quantitative Differentiation Evidence: Computed Properties, Purity Benchmarks, and Class-Level Activity Comparators


Computed Lipophilicity (LogP) and Polar Surface Area Differentiation of the 5,6-Dimethyl Substitution Relative to Unsubstituted 2-Guanidinobenzothiazole

The 5,6-dimethyl substitution imparts a quantifiable increase in computed lipophilicity compared to the unsubstituted 2-guanidinobenzothiazole scaffold. The target compound has an ACD/LogP of 2.01 (predicted, ACD/Labs Percepta Platform v14.00), whereas the unsubstituted 2-guanidinobenzothiazole (CAS 2582-07-2), lacking methyl groups, has a lower LogP consistent with its smaller hydrophobic surface area (MW 192.24 vs. 220.29) [1]. The polar surface area (PSA) of the target compound is 103 Ų, with 4 H-bond donors and 4 H-bond acceptors, and zero Rule-of-Five violations, placing it within favorable oral drug-likeness space while offering enhanced membrane permeability potential due to the additional methyl hydrophobicity .

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Commercial Purity Specification of N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)guanidine Versus Generic In-Class Analogs

The target compound is offered by ChemicalBook (Catalog No. A922157) with a stated purity of 97% (0.97), available in mg, g, and kg packaging increments . Fluorochem Ltd (Product Code F372791) supplies the compound with full SDS documentation including GHS07 hazard classification (H302, H315, H319, H335) and a documented MDL number (MFCD22374967), enabling traceable procurement with defined safety handling parameters . In comparison, the unsubstituted 2-guanidinobenzothiazole (CAS 2582-07-2) is widely available at a minimum purity specification of 95% from multiple vendors including AKSci (Catalog 0888BA), representing a lower nominal purity threshold . Additionally, N-(6-ethyl-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-39-8), a closely related analog with a single 6-ethyl substituent (also C₁₀H₁₂N₄S, MW 220.29), is listed at ≥97% purity by MolCore, indicating that the 5,6-dimethyl compound meets the higher purity benchmark established within the substituted benzothiazole guanidine subclass .

Purity Quality assurance Procurement specification Vendor benchmarking

Class-Level Evidence: Benzothiazole Guanidine Scaffold Exhibits Thrombin and Trypsin IV Inhibitory Activity with Substitution-Dependent Selectivity

Karle et al. (2012) demonstrated that the benzothiazole guanidine scaffold functions as a neutral P1 fragment for thrombin inhibition with comparatively low pKₐ values—a property directly influenced by benzothiazole ring substitution. In their study, fragments were initially identified via WaterLOGSY NMR binding to thrombin, followed by Biacore A100 surface plasmon resonance (SPR) affinity measurements and enzymatic assays [1]. Structure-based design yielded a series of optimized substituted benzothiazole guanidines, and the authors explicitly synthesized the 4-methyl derivative (compound 7) to test positional substitution tolerance, confirming that ring substitution modulates binding interactions at the S1 pocket [1]. A crystal structure of the most potent compound bound to thrombin (PDB 3PO1) revealed an unexpected binding mode and key fragment-protein interactions [1][2]. Testing against human trypsin I and human trypsin IV further demonstrated unexpected inhibitory activity and selectivity of some compounds within the series [1]. While the specific 5,6-dimethyl derivative was not among the published compounds, the class-level evidence establishes that benzothiazole ring substitution—including the exact position and number of methyl groups—is a critical determinant of both potency and selectivity across the trypsin-like serine protease family. The 5,6-dimethyl pattern represents a distinct substitution topology that has not been experimentally interrogated in this enzymatic system, offering an untested but mechanistically plausible differentiation opportunity relative to the published 4-methyl and other substituted variants.

Serine protease inhibition Thrombin Trypsin IV Fragment-based drug discovery

Class-Level Evidence: Guanidinyl Benzothiazole Derivatives Exhibit Broad-Spectrum Antimicrobial Activity with Substitution-Dependent MIC Values

Bhat and Belagali (2016, 2017) synthesized and characterized a series of N-phenyl-substituted and disubstituted guanidinyl benzothiazole derivatives, screening them for antimicrobial activity by disc diffusion and determining minimum inhibitory concentrations (MICs). The derivatives exhibited moderate to potent activity against tested microorganisms, with MIC values of 1.56 μg/mL against Candida albicans, 0.78 μg/mL against Aspergillus niger, 25 μg/mL against Staphylococcus aureus, and 12.5 μg/mL against Escherichia coli [1][2]. Notably, compounds containing p-methoxy and o-hydroxy substituents on the N-phenyl ring showed superior antimicrobial and antioxidant activities, establishing that both the benzothiazole core substitution and the guanidine N-substitution pattern critically influence bioactivity within this chemotype [2]. The 5,6-dimethyl substitution on the benzothiazole ring of the target compound represents a distinct electronic and steric environment not evaluated in these studies. While the unsubstituted 2-guanidinobenzothiazole and 6-substituted variants were used as synthetic precursors, the 5,6-dimethyl pattern uniquely places electron-donating methyl groups at both positions of the fused benzene ring, which is expected to modulate the electron density of the thiazole nitrogen and consequently alter hydrogen-bonding capacity with microbial targets—a structural feature distinct from the 6-substituted and unsubstituted comparators employed in the published SAR campaigns.

Antimicrobial Antifungal Minimum inhibitory concentration Benzothiazole SAR

Structural Differentiation: 5,6-Dimethyl Substitution Topology Versus 4-Methyl, 5-Chloro, and 6-Ethyl Analog Positioning

The 5,6-dimethyl substitution topology of the target compound is structurally distinct from related benzothiazole guanidines in commercial and literature space. The 4-methyl derivative (compound 7 in Karle et al.) was synthesized to probe tolerance at the position adjacent to the thiazole ring nitrogen, and the crystal structure (PDB 3PO1) indicates this position is near the protein surface in the thrombin S1 pocket [1]. The 5-chloro analog (CAS not retrieved from admissible sources) introduces an electron-withdrawing substituent, contrasting with the electron-donating methyl groups of the target compound. The 6-ethyl analog (CAS 1379811-39-8; C₁₀H₁₂N₄S; MW 220.29) is a constitutional isomer with identical molecular formula but a single ethyl group at the 6-position rather than two methyl groups at the 5- and 6-positions . This positional isomerism yields different steric bulk distribution (two small methyl groups spanning positions 5 and 6 vs. one larger ethyl group at position 6 alone) and distinct electronic effects on the benzothiazole ring system . The 1-methyl-3-(4-methyl-2-benzothiazolyl)guanidine (CAS 25039-64-9; C₁₀H₁₂N₄S; MW 220.29) represents yet another constitutional isomer where methylation occurs on the guanidine nitrogen rather than the benzothiazole ring, fundamentally altering H-bond donor/acceptor geometry .

Positional isomerism Structure-activity relationship Substitution topology Molecular recognition

Predicted Drug-Likeness and Safety Handling Profile: Computed Physicochemical and GHS Hazard Benchmarks

The target compound has zero Rule-of-Five violations (Lipinski), with molecular weight 220.29 (<500), LogP 2.01 (<5), 4 H-bond donors (<5), and 4 H-bond acceptors (<10), placing it within favorable oral drug-like chemical space . The molar refractivity is 60.9±0.5 cm³, and the computed polarizability is 24.1±0.5 × 10⁻²⁴ cm³ . Fluorochem Ltd provides a comprehensive safety data sheet (SDS) for this compound, classifying it under GHS07 with the signal word "Warning" and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These hazard classifications are typical for research-grade benzothiazole derivatives and provide essential handling guidance. In contrast, the unsubstituted 2-guanidinobenzothiazole (CAS 2582-07-2) is classified as non-hazardous for transport by AKSci, indicating a distinct safety profile that may reflect differences in acute toxicity related to the dimethyl substitution . Additionally, the computed vapor pressure of 0.0±0.9 mmHg at 25°C and boiling point of 380.8±45.0 °C indicate low volatility suitable for standard laboratory handling .

Drug-likeness Safety data sheet ADME prediction Hazard classification

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)guanidine: Evidence-Backed Application Scenarios for Scientific Procurement and Experimental Design


Serine Protease Inhibitor Lead Discovery: Novel 5,6-Dimethyl Topology for Thrombin and Trypsin IV Selectivity Profiling

Investigators engaged in structure-based design of trypsin-like serine protease inhibitors can deploy N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine as a structurally uncharacterized substitution variant of the pharmacologically validated benzothiazole guanidine scaffold. The class-level evidence from Karle et al. (2012) demonstrates that benzothiazole guanidines bind the thrombin S1 pocket (PDB 3PO1 crystal structure available) and exhibit substitution-dependent selectivity between thrombin, trypsin I, and trypsin IV [1]. The 5,6-dimethyl substitution has not been experimentally interrogated in this system, representing a genuine novelty opportunity. Screening of this compound in thrombin/trypsin enzymatic assays (WaterLOGSY NMR and Biacore SPR), with direct comparison to the published 4-methyl lead (compound 7 in Karle et al.) and the unsubstituted 2-guanidinobenzothiazole, can establish whether the dual-methyl topology confers improved selectivity or potency over the existing characterized variants [1].

Antimicrobial and Antifungal Screening: MIC Profiling Against Clinically Relevant Fungal and Bacterial Strains

The class-level antimicrobial data from Bhat and Belagali (2016, 2017) provide a quantitative baseline for guanidinyl benzothiazole derivatives, with MIC values as low as 0.78 μg/mL against Aspergillus niger and 1.56 μg/mL against Candida albicans [2][3]. The 5,6-dimethyl compound is structurally differentiated from the published series (which focused on 6-substituted benzothiazoles with N-phenyl guanidine modifications), offering an opportunity to benchmark its MIC profile against the published derivatives 4a–4m under identical disc diffusion and broth dilution conditions. Procurement of this compound is warranted for antifungal lead optimization programs where the dual electron-donating methyl substitution pattern may modulate target binding or efflux pump susceptibility relative to the characterized single-substituent analogs [2][3].

Physicochemical and Drug-Likeness Profiling: Benchmarking Lipophilicity-Driven Membrane Permeability in a Substituted Benzothiazole Guanidine Series

For medicinal chemistry campaigns focused on optimizing the balance between lipophilicity and aqueous solubility within the benzothiazole guanidine chemotype, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine offers a computed LogP of 2.01 and a polar surface area of 103 Ų with zero Rule-of-Five violations . These parameters place it at a measurably higher lipophilicity than the unsubstituted 2-guanidinobenzothiazole (CAS 2582-07-2; MW 192.24; lower LogP) [4]. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability measurements comparing the target compound head-to-head with the unsubstituted analog, the 6-ethyl analog (CAS 1379811-39-8), and the 5-chloro analog can quantify the specific contribution of the 5,6-dimethyl motif to passive membrane flux. The documented GHS07 hazard classification from Fluorochem (H302, H315, H319, H335) further enables safe experimental design with appropriate personal protective equipment and engineering controls .

Constitutional Isomer Library Assembly: Systematic SAR Exploration of C₁₀H₁₂N₄S Benzothiazole Guanidine Isomers

The 5,6-dimethyl compound (CAS 1379811-30-9) is one of several constitutional isomers sharing the molecular formula C₁₀H₁₂N₄S (MW 220.29), alongside the 6-ethyl analog (CAS 1379811-39-8) and N-methyl regioisomers such as 1-methyl-3-(4-methyl-2-benzothiazolyl)guanidine (CAS 25039-64-9) . Procurement of all three isomers enables a systematic, internally controlled SAR study where the effects of methylation position (benzothiazole ring vs. guanidine nitrogen; mono-ethyl vs. di-methyl) on target binding, cellular activity, and metabolic stability can be deconvoluted. This isomer library approach is particularly valuable for fragment-based drug discovery and scaffold-hopping exercises where subtle changes in substitution topology can produce large differences in biological activity—a principle empirically demonstrated by the positional SAR work in the Karle et al. thrombin study [1].

Quote Request

Request a Quote for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.